Computed XLogP3‑AA of −0.6 vs. the 3‑Amino Analog (Estimated XLogP3‑AA = −0.1)
The target compound exhibits a computed XLogP3‑AA of −0.6, which is lower (more hydrophilic) than the estimated value for the 3‑amino analog 5,6,7,8‑tetrahydropyrido[4,3‑c]pyridazin‑3‑amine (XLogP3‑AA ≈ −0.1, calculated via PubChem’s XLogP3 algorithm on the des‑morpholine scaffold) [REFS‑1]. This shift of approximately −0.5 log units may influence passive membrane permeability and solubility, making the morpholine derivative preferentially suited for applications requiring reduced lipophilicity.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | −0.6 |
| Comparator Or Baseline | 5,6,7,8‑Tetrahydropyrido[4,3‑c]pyridazin‑3‑amine (estimated XLogP3‑AA ≈ −0.1) |
| Quantified Difference | Δ ≈ −0.5 |
| Conditions | PubChem XLogP3 algorithm; no experimental log P data available |
Why This Matters
A lower log P can improve aqueous solubility and reduce off‑target binding to hydrophobic protein pockets, a relevant consideration for kinase or CNS‑targeted probe design.
- [1] PubChem Compound Summary for CID 91811922; XLogP3‑AA computed by PubChem 3.0 (release 2019.06.18). National Center for Biotechnology Information. View Source
